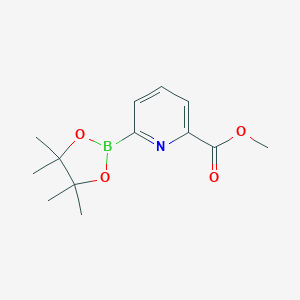

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate

Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative with a pyridine core functionalized at the 2- and 6-positions. The 2-position bears a methyl carboxylate group, while the 6-position contains a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, enabling the formation of biaryl or heteroaryl structures in pharmaceutical and materials chemistry . Its molecular formula is C15H19BN2O4, with a molecular weight of 302.13 g/mol .

Properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(15-10)11(16)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOPLLHECXSEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590538 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264176-33-1 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by ligand exchange with B₂pin₂. Reductive elimination yields the boronic ester. Key catalytic components include:

-

Palladium source : Pd(dba)₂ or Pd(OAc)₂ (0.5–2 mol%).

-

Ligands : Phosphine ligands such as SPhos or XPhos enhance catalytic activity by stabilizing the palladium intermediate.

-

Base : Potassium carbonate or cesium carbonate (2–3 equiv.) neutralizes HBr byproducts.

Optimal conditions involve refluxing in tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C for 12–24 hours, achieving yields of 70–85%.

Table 1: Representative Reaction Conditions and Yields

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | THF | 80 | 24 | 78 |

| Pd(dba)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |

Alternative Catalytic Systems and Substrate Modifications

Copper-Mediated Borylation

While palladium dominates industrial workflows, copper catalysts offer cost advantages in specific contexts. A Cu(I)/N-heterocyclic carbene (NHC) system enables borylation under milder conditions (50–60°C) but requires stoichiometric B₂pin₂ and extended reaction times (48–72 hours). Yields are lower (50–60%), attributed to competing protodeboronation.

Directed Ortho-Borylation Strategies

Recent advances employ directing groups to enhance regioselectivity. For example, installing a temporary ester or amide group at the pyridine’s 3-position directs boron installation to the 6-position. Post-borylation hydrolysis or aminolysis removes the directing group, yielding the target compound. This method achieves >90% regioselectivity but adds synthetic steps.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors reduce reaction times to 2–4 hours by improving heat and mass transfer. Key optimizations include:

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume (L) | 0.1–1 | 100–500 |

| Catalyst loading (mol%) | 1–2 | 0.5–1 |

| Cycle time (h) | 18–24 | 2–4 |

| Yield (%) | 70–85 | 80–88 |

Byproduct Analysis and Mitigation Strategies

Common byproducts include:

-

Protodeboronation products : Result from acidic impurities or excess base. Neutralizing reaction mixtures with weak acids (e.g., citric acid) minimizes this pathway.

-

Homocoupled biaryls : Formed via palladium-mediated aryl-aryl coupling. Reducing catalyst loading and using excess B₂pin₂ suppresses this side reaction.

Comparative Evaluation of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pd-catalyzed | High yield, scalable | Expensive catalysts |

| Cu-mediated | Low cost | Low yield, long reaction time |

| Directed borylation | Excellent regioselectivity | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products

Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds or substituted alkenes.

Oxidation: Yields alcohols or phenols.

Reduction: Results in the formation of primary alcohols.

Scientific Research Applications

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Utilized in the development of new therapeutic agents, particularly in the field of oncology.

Industry: Employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Hydroxyl-Substituted Analog

- Compound : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

- Molecular Formula: C11H16BNO3

- Key Differences: The hydroxyl group at the 3-position replaces the methyl carboxylate. However, the hydroxyl group may require protection during synthetic steps to prevent undesired reactivity .

Methoxy-Substituted Analog

- Compound : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C12H18BNO3

- Key Differences : The methoxy group at the 2-position is electron-donating, which may slow transmetalation in cross-coupling reactions compared to the electron-withdrawing carboxylate group in the target compound. Molecular weight is lower (235.09 g/mol ), and the methoxy group enhances lipophilicity .

Cyano-Substituted Analog

- Compound : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

- Molecular Formula : C12H14N2O3S

- However, the sulfur-containing heterocycle (thiophene) in its derivatives introduces distinct reactivity profiles .

Chloro-Substituted Analog

- Compound : Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

- Molecular Formula: C13H17BClNO4

- Key Differences : Chlorine at the 3-position adds steric and electronic complexity. The electron-withdrawing Cl may stabilize the boronate but could complicate regioselectivity in subsequent reactions .

Heterocyclic and Bicyclic Derivatives

Azabicyclohexane Derivatives

- Compound : Methyl 5- or 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.0]hexane-2-carboxylate (317 and iso-317)

- Molecular Formula: C13H20BNO4

- Isomer ratios (5- vs. 6-substitution) influence steric accessibility of the boronate group .

Pyrazolo[1,5-a]pyridine Derivatives

- Compound : Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

- Molecular Formula : C15H19BN2O4

Bis-Boronate Derivatives

- Compound : 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C16H24B2N2O4

- Key Differences: Dual boronate groups enable bidirectional cross-coupling, useful for constructing symmetric biaryl structures. However, steric crowding may reduce reaction efficiency compared to monosubstituted analogs .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : The target compound's electron-withdrawing carboxylate group enhances boronate electrophilicity, making it superior to methoxy-substituted analogs in Suzuki-Miyaura reactions .

- Synthetic Accessibility: Chloro- and cyano-substituted derivatives often require multistep syntheses involving halogenation or cyanation prior to borylation, whereas the target compound can be synthesized via direct C-H borylation using Rh catalysts .

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications.

- IUPAC Name: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- CAS Number: 1310384-84-9

- Molecular Formula: C13H18BNO4

- Molecular Weight: 263.1 g/mol

- Purity: ≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies indicate it may inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells .

- Antiviral Properties : There is emerging evidence that this compound may possess antiviral activities. In vitro studies have indicated that it can inhibit viral replication in specific models of viral infections .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Following oral administration, the compound exhibits moderate bioavailability. Studies report a bioavailability rate of approximately 31.8% after oral doses .

- Metabolism : The compound undergoes hepatic metabolism with the formation of several metabolites. Key metabolic pathways include demethylation and glucuronidation .

- Excretion : The elimination half-life in rodent models suggests rapid clearance from systemic circulation; however, further studies are needed to establish comprehensive excretion profiles in humans .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.